N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide -

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide

Catalog Number: EVT-4263868
CAS Number:
Molecular Formula: C21H31FN2O2
Molecular Weight: 362.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Fentanyl

Methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate (R 31 833)

Compound Description: R 31 833 is a fentanyl derivative and an extremely potent analgesic with a remarkably high safety margin []. It was found to be 10,031 times more potent than morphine in the rat tail withdrawal test, demonstrating its significant analgesic properties [].

Relevance: Similar to fentanyl, R 31 833 features the characteristic 4-substituted piperidine ring also present in N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide. The presence of this common structural element suggests potential overlap in their mechanisms of action, specifically targeting opioid receptors [].

cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate (R 32 792)

Compound Description: R 32 792, another fentanyl analog, stands out for its extended duration of action, exceeding 8 hours at four times its lowest effective dose []. This prolonged analgesic effect makes it pharmacologically distinct from shorter-acting fentanyl derivatives [].

N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352)

Compound Description: In contrast to R 32 792, R 33 352, a 4-substituted fentanyl derivative, exhibits a rapid onset but relatively short duration of action, comparable to fentanyl itself []. This characteristic highlights the impact of subtle structural modifications on the pharmacological properties of fentanyl analogs [].

Relevance: R 33 352 underscores the importance of the 4-substituted piperidine ring, a key feature it shares with N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide, in influencing the duration of analgesic action []. The specific substituents on the piperidine ring likely contribute to the observed differences in their pharmacological profiles.

N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)

Compound Description: R 30 730, a 4-substituted fentanyl derivative, demonstrates a rapid onset of action and a potency 4521 times greater than morphine at its peak effect []. Its short duration of action, similar to fentanyl, and its remarkably high safety margin make it a noteworthy analgesic compound [].

Relevance: R 30 730, similar to N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide, belongs to the class of 4-substituted piperidine derivatives []. This structural commonality suggests that they might share similar binding interactions with opioid receptors, potentially contributing to analgesic effects.

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)- 3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro- 3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist []. It exhibits subnanomolar affinity for the kappa opioid receptor and is highly selective over mu and delta opioid receptors []. The specific stereochemistry of various substituents in JDTic is crucial for its activity and selectivity [, ].

Relevance: Both JDTic and the target compound, N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide, contain a piperidinyl ring, although the substitution patterns differ significantly. This shared structural feature hints at potential interactions with opioid receptors, although their specific pharmacological profiles might differ vastly due to the structural variations [, ].

1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (6d)

Compound Description: Compound 6d is a potent and selective acetylcholinesterase (AChE) inhibitor, exhibiting an IC50 of 6.8 nM for AChE inhibition []. It effectively increases acetylcholine levels in the mouse forebrain in a dose-dependent manner, with an oral ED50 of 9.8 mg/kg []. In vivo microdialysis studies in rats further confirmed its ability to elevate extracellular acetylcholine levels [].

Relevance: Compound 6d and N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide share a structural similarity: the 4-piperidinyl moiety. This shared substructure could indicate potential interactions with similar biological targets, although their specific pharmacological activities might differ significantly due to the distinct chemical environments surrounding the piperidinyl ring [].

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

Compound Description: SR147778 is a potent and selective CB1 cannabinoid receptor antagonist with nanomolar affinity for both rat and human CB1 receptors []. It exhibits low affinity for CB2 receptors and shows no significant affinity for over 100 other targets tested []. SR147778 effectively antagonizes the effects of CB1 agonists in vitro and in vivo, highlighting its potential as a therapeutic agent for various conditions [].

Relevance: SR147778 and N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide share a common structural element: the N-(1-piperidinyl) group. This shared substructure suggests that these compounds might interact with similar biological targets, although their pharmacological profiles could differ significantly due to the distinct chemical modifications surrounding the piperidinyl ring [].

2,6-Diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437)

Compound Description: NPC 15437 is a novel, synthetically derived, selective protein kinase C (PKC) inhibitor []. It exhibits competitive inhibition of PKC activation by phorbol esters and phosphatidylserine []. Notably, NPC 15437 does not inhibit cAMP-dependent or calcium/calmodulin-dependent protein kinases, demonstrating its selectivity for PKC [].

Relevance: While the target compound, N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide, and NPC 15437 both contain a piperidinyl group, their overall structures and substitution patterns differ significantly. This suggests that their pharmacological profiles and biological targets are likely to be distinct, despite sharing this common structural motif [].

N-{[4-Hydroxy-1-(2-methyl-1,6-naphthyridin-4-yl)-4-piperidinyl]methyl}-N-methyl-L-lysinamide (N-HyMenatPimeMelly)

Compound Description: N-HyMenatPimeMelly is a computationally identified potential ligand for both the renin-angiotensin system (RAS) and the renal chloride channel (ClC-Ka) []. Docking studies and molecular dynamics simulations suggest that it interacts favorably with these targets, indicating potential for treating salt-sensitive hypertension [].

Relevance: N-HyMenatPimeMelly and N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide belong to the same broad chemical class of compounds containing a 4-piperidinyl group. This structural similarity suggests that they might share certain physicochemical properties, but their distinct substituents likely result in different pharmacological profiles and biological targets [].

Properties

Product Name

N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-pentenamide

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)pent-4-enamide

Molecular Formula

C21H31FN2O2

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C21H31FN2O2/c1-3-4-9-21(25)24(14-15-26-2)16-18-10-12-23(13-11-18)17-19-7-5-6-8-20(19)22/h3,5-8,18H,1,4,9-17H2,2H3

InChI Key

HQUQFPCXRZWLTH-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)C(=O)CCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.